molecular formula C15H20N2O4S B13303042 Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate

Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate

Cat. No.: B13303042
M. Wt: 324.4 g/mol
InChI Key: ZVGRLIKEFGNICQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with tert-butyl 2-methylpropanoate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-d]pyrimidine derivatives, while reduction may produce reduced analogs.

Scientific Research Applications

Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)acetate
  • Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)butanoate

Uniqueness

Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its thieno[2,3-d]pyrimidine core is a key feature that differentiates it from other similar compounds.

Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)propanoate

InChI

InChI=1S/C15H20N2O4S/c1-8-7-22-10-9(8)11(18)17(13(20)16-10)15(5,6)12(19)21-14(2,3)4/h7H,1-6H3,(H,16,20)

InChI Key

ZVGRLIKEFGNICQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=O)N(C(=O)N2)C(C)(C)C(=O)OC(C)(C)C

Origin of Product

United States

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